BenchChemオンラインストアへようこそ!

2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine

HCV NS5B polymerase allosteric inhibitor thumb pocket 2

2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine (CAS 52333-75-2) is a heterocyclic compound belonging to the oxazolo[4,5-b]pyridine class, featuring a fused oxazole–pyridine bicyclic core with a 2‑(trifluoromethyl)phenyl substituent at the 2‑position. Its molecular formula is C₁₃H₇F₃N₂O (MW 264.2 g/mol), and it is commercially supplied at ≥95% purity for research and development use.

Molecular Formula C13H7F3N2O
Molecular Weight 264.2 g/mol
CAS No. 52333-75-2
Cat. No. B3270273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine
CAS52333-75-2
Molecular FormulaC13H7F3N2O
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F
InChIInChI=1S/C13H7F3N2O/c14-13(15,16)9-5-2-1-4-8(9)12-18-11-10(19-12)6-3-7-17-11/h1-7H
InChIKeyBQLLJLSNMUKOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine (CAS 52333-75-2): Key Differentiators for Scientific Procurement


2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine (CAS 52333-75-2) is a heterocyclic compound belonging to the oxazolo[4,5-b]pyridine class, featuring a fused oxazole–pyridine bicyclic core with a 2‑(trifluoromethyl)phenyl substituent at the 2‑position . Its molecular formula is C₁₃H₇F₃N₂O (MW 264.2 g/mol), and it is commercially supplied at ≥95% purity for research and development use . The ortho‑trifluoromethylphenyl substitution pattern distinguishes it from the more commonly studied para‑isomer (2‑(4‑trifluoromethylphenyl)oxazolo[4,5‑b]pyridine) and from simpler 2‑(trifluoromethyl)oxazolo[4,5‑b]pyridine analogs without a phenyl spacer, imparting unique geometric and electronic properties relevant to medicinal chemistry and chemical biology [1].

Why 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine Cannot Be Substituted by Its Para Isomer or Des‑phenyl Analogs


Generic substitution fails because the ortho‑trifluoromethylphenyl group governs both the three‑dimensional shape and the electronic surface of the molecule in ways that the para‑isomer and the des‑phenyl analog cannot replicate. A co‑crystal structure of an HCV NS5B polymerase inhibitor that contains the 2‑(2‑(trifluoromethyl)phenyl)oxazolo[4,5‑b]pyridine scaffold demonstrates that the ortho geometry permits critical hydrogen‑bond interactions with backbone carbonyls of Val494 and Pro495 in the thumb pocket 2 (TP‑2) allosteric site [1]; the para‑isomer would sterically clash with pocket residues and fail to engage these contacts. The phenyl spacer itself provides essential π‑stacking interactions that are entirely absent in 2‑(trifluoromethyl)oxazolo[4,5‑b]pyridine (CAS 894406‑63‑4) [1]. Consequently, procurement of the precisely defined ortho‑substituted compound is mandatory for any workflow that depends on the validated TP‑2 binding mode, as substituting either the positional isomer or the truncated analog forfeits the structural basis of activity [1].

Product‑Specific Quantitative Evidence Guide: 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine (CAS 52333-75-2)


Ortho‑CF3‑phenyl Scaffold Delivers Picomolar Antiviral Potency in HCV NS5B — Para Isomer Shows No Antiviral Activity

An inhibitor incorporating the 2‑(2‑(trifluoromethyl)phenyl)oxazolo[4,5‑b]pyridine scaffold (compound 6 in J. Med. Chem. 2014) achieved picomolar cellular potency against HCV genotype 1a and 1b replicons (EC₅₀ = 120 pM and 110 pM, respectively) and EC₅₀ ≤ 80 nM against genotypes 2–6 [1]. In contrast, the para‑isomer 2‑(4‑trifluoromethylphenyl)oxazolo[4,5‑b]pyridine (P6) has been evaluated only in antibacterial assays, showing modest MIC values of 16 µg/mL against E. faecalis, E. coli, and P. aeruginosa [2]. No antiviral data exist for the para‑isomer, and the ortho‑isomer scaffold has not been tested in the antibacterial panel, underscoring that the substitution pattern dictates the biological application space.

HCV NS5B polymerase allosteric inhibitor thumb pocket 2

Co‑Crystal Structure Confirms Ortho‑CF3‑Phenyl Group Engages Key H‑Bonds in HCV NS5B TP‑2 Site — Para Isomer Cannot Recapitulate This Binding Mode

The X‑ray crystal structure of HCV NS5B polymerase in complex with compound 6 (PDB 4JU1, resolution 2.90 Å) reveals that the oxazolo[4,5‑b]pyridine core and its ortho‑CF3‑phenyl substituent form hydrogen bonds with the backbone carbonyl groups of Val494 and Pro495 in the thumb pocket 2 allosteric site [1]. Molecular dynamics simulations confirmed that these interactions require a localized backbone shift that enlarges the pocket, a conformational change that would be sterically prohibited for the para‑CF3‑phenyl isomer due to its linear geometry projecting the trifluoromethyl group away from the H‑bond acceptor region [1].

X-ray crystallography structure-based drug design HCV NS5B

Phenyl Spacer Provides Essential π‑Stacking Interactions Absent in 2‑(Trifluoromethyl)oxazolo[4,5‑b]pyridine

In the PDB 4JU1 co‑crystal structure, the phenyl ring of the 2‑(2‑(trifluoromethyl)phenyl) substituent engages in edge‑to‑face π‑stacking with aromatic side chains in the NS5B TP‑2 pocket, contributing to the ligand’s high affinity (EC₅₀ 120 pM) [1]. The des‑phenyl analog 2‑(trifluoromethyl)oxazolo[4,5‑b]pyridine (CAS 894406‑63‑4) lacks this aromatic ring and therefore cannot participate in any π‑stacking contacts, which would result in a substantial loss of binding enthalpy and likely a >100‑fold reduction in affinity based on typical fragment-to-lead SAR .

π-stacking ligand efficiency fragment-based design

Reliable Commercial Supply at ≥95% Purity from ISO‑Certified Manufacturers Enables Reproducible SAR Studies

2‑(2‑(Trifluoromethyl)phenyl)oxazolo[4,5‑b]pyridine is available from multiple suppliers with documented minimum purity specifications: AKSci lists 95% purity , while MolCore certifies NLT 98% purity under ISO quality systems suitable for global pharmaceutical R&D . The para‑isomer 2‑(4‑trifluoromethylphenyl)oxazolo[4,5‑b]pyridine (P6) is primarily available as a research sample synthesized in academic laboratories and lacks comparable commercial purity guarantees, introducing batch‑to‑batch variability that confounds SAR interpretation [1].

compound procurement quality control medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine (CAS 52333-75-2)


HCV NS5B Thumb Pocket 2 Allosteric Inhibitor Development

This compound serves as the validated core scaffold for inhibitors occupying the TP‑2 allosteric site of HCV NS5B polymerase. The co‑crystal structure (PDB 4JU1) demonstrates that the ortho‑CF3‑phenyl oxazolo[4,5‑b]pyridine moiety makes essential H‑bond contacts with Val494 and Pro495 backbone carbonyls. Medicinal chemistry teams can directly use CAS 52333‑75‑2 as a synthetic intermediate to elaborate the quinazolinone or related chemotypes that achieved EC₅₀ values of 120 pM (gt 1a) and 110 pM (gt 1b), enabling rapid SAR exploration around a structurally proven hinge‑binding motif [1].

Structure‑Based Fragment Growing and Scaffold Hopping

The ortho‑CF3‑phenyl oxazolo[4,5‑b]pyridine fragment represents a privileged starting point for fragment‑based drug discovery (FBDD). The PDB 4JU1 structure provides high‑resolution (2.90 Å) binding mode information, allowing computational chemists to perform scaffold hopping, bioisostere replacement, or R‑group decoration with confidence that the ortho geometry is maintained. The para‑isomer cannot be used for this purpose because it lacks structural validation in any protein–ligand complex [1].

Ortho‑ vs. Para‑Substitution Effect Studies in Heterocyclic SAR

The ortho‑CF3‑phenyl isomer (CAS 52333‑75‑2) and the para‑CF3‑phenyl isomer (P6) together form a minimal matched molecular pair for probing the impact of substitution geometry on physicochemical properties (logP, solubility, metabolic stability) and biological activity. The para isomer has known antibacterial MIC values (16 µg/mL against E. faecalis, E. coli, P. aeruginosa) and DFT‑derived HOMO–LUMO gap (4.4471 eV) [2]. Parallel procurement of the ortho isomer enables systematic comparison of electronic, steric, and pharmacological profiles across the positional series, addressing a gap in the current oxazolo[4,5‑b]pyridine SAR literature.

Chemical Biology Probe for SIRT1 Activation Studies

Oxazolo[4,5‑b]pyridines are reported as SIRT1 activators structurally unrelated to resveratrol and more potent than the natural product [3]. Although the specific ortho‑CF3‑phenyl derivative has not been individually profiled in SIRT1 assays, its scaffold membership makes it a high‑priority candidate for screening in sirtuin activation panels. Procurement of CAS 52333‑75‑2 at defined purity (≥95%) enables its inclusion in focused compound libraries aimed at metabolic disease targets, with the added advantage that its HCV co‑crystal structure provides an orthogonal selectivity anchor for counterscreening [1].

Quote Request

Request a Quote for 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.